N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
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Overview
Description
N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, where a primary amine reacts with formaldehyde and a secondary amine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a halogenated methoxybenzene reacts with the piperazine intermediate.
Incorporation of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonamide derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a ligand for dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide involves its interaction with dopamine receptors, particularly the D3 receptor. The compound acts as a ligand, binding to the receptor and modulating its activity. This interaction affects various signaling pathways in the brain, leading to changes in neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide
- N-(3,5-dichlorophenyl)-N-{2-[4-(4-bromophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
Uniqueness
N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is unique due to the presence of the methoxyphenyl group, which imparts distinct pharmacological properties. This structural variation can lead to differences in receptor binding affinity, selectivity, and overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H23Cl2N3O4S |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C20H23Cl2N3O4S/c1-29-19-5-3-17(4-6-19)23-7-9-24(10-8-23)20(26)14-25(30(2,27)28)18-12-15(21)11-16(22)13-18/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI Key |
LKRIHZWHPYFTSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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